molecular formula C7H11N3O B175461 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol CAS No. 118705-01-4

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Cat. No. B175461
M. Wt: 153.18 g/mol
InChI Key: WCZSOFQPRHJEAM-UHFFFAOYSA-N
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Description

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol is a chemical compound with the molecular formula C7H11N3O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Scientific Research Applications

Pyrimidines

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application : The synthesis of pyrimidines involves numerous methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Fluoropyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : Fluoropyridines are used in the synthesis of various biologically active compounds . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Methods of Application : The synthesis of fluoropyridines involves various methods . Some synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
  • Results or Outcomes : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

2-[(3-aminopyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSOFQPRHJEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577339
Record name 2-[(3-Aminopyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

CAS RN

118705-01-4
Record name 2-[(3-Aminopyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopyridin-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-Hydroxyethylamino)-3-nitropyridine (8.9 g) was dissolved in ethanol (200 ml) and hydrogenated over 5% palladium on charcoal (400 mg) at 50 p.s.i. (3.45 bar) for 21/2 hours. The reaction mixture was filtered and the ethanol removed under reduced pressure, yielding the title compound (4.2 g, 56%) as a dark oil which was used without purification in 1(b) below.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
56%

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